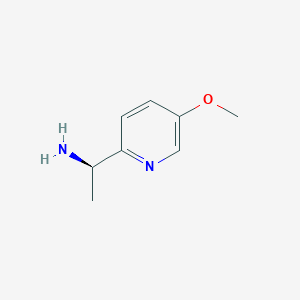
Methyl-(4-pyridin-3-yl-benzyl)-amine
Vue d'ensemble
Description
“Methyl-(4-pyridin-3-yl-benzyl)-amine” is a chemical compound with the molecular formula C13H14N2 . It is a derivative of N-Benzyl-2-phenylpyrimidin-4-amine .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 2-Chloro-5-methyl-N-(2-(4-nitrophenyl)propan-2-yl)pyrimidin-4-amine involved the use of 2-isopropylphenylboronic acid, sodium carbonate, and DPP-Pd silica bound in dimetoxyethane . The reaction was sealed and heated in a microwave reactor to 150 °C for 45 min .
Molecular Structure Analysis
The molecular structure of “Methyl-(4-pyridin-3-yl-benzyl)-amine” can be represented by the InChI string: InChI=1S/C18H24N4O/c19-10-2-1-5-17 (18 (20)23)22-12-14-6-8-15 (9-7-14)16-4-3-11-21-13-16/h3-4,6-9,11,13,17,22H,1-2,5,10,12,19H2, (H2,20,23)/t17-/m0/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl-(4-pyridin-3-yl-benzyl)-amine” include a molecular weight of 312.4 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 9 .
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- Pharmacological Activities : Methyl-(4-pyridin-3-yl-benzyl)-amine derivatives have been evaluated for their antimicrobial and antitubercular activities, suggesting potential use in treating infections and tuberculosis (Dave et al., 2007).
Chemical Synthesis and Properties
- Derivative Synthesis : A study showed the synthesis of benzofuro(3,2-c)pyridine derivatives using reactions involving Methyl-(4-pyridin-3-yl-benzyl)-amine (Tarabová et al., 2010).
- Catalytic Applications : Compounds containing Methyl-(4-pyridin-3-yl-benzyl)-amine have been used as catalysts in Suzuki–Miyaura coupling and allylation of aldehydes, highlighting their utility in organic synthesis (Singh et al., 2017).
Corrosion Inhibition
- Mild Steel Corrosion Inhibition : Schiff base compounds including Methyl-(4-pyridin-3-yl-benzyl)-amine derivatives have been investigated for their effectiveness in inhibiting corrosion of mild steel in hydrochloric acid (Ashassi-Sorkhabi et al., 2005).
Synthesis of Complex Compounds
- Creation of Complex Molecules : Research includes the synthesis of novel compounds and complexes with potential applications in materials science and catalysis (Gómez et al., 2006).
Material Science Applications
- Fluorescence and Sensing Applications : Studies on Zinpyr family compounds, including derivatives of Methyl-(4-pyridin-3-yl-benzyl)-amine, have found applications in biological imaging due to their fluorescent properties (Nolan et al., 2006).
Orientations Futures
Propriétés
IUPAC Name |
N-methyl-1-(4-pyridin-3-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-9-11-4-6-12(7-5-11)13-3-2-8-15-10-13/h2-8,10,14H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTJEKIMXUENGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)

![2-Cyclopropyl-N-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-acetamide](/img/structure/B1400751.png)




